REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7]([CH:8]=[N:9][N:10]3COCC[Si](C)(C)C)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O.C(N)CN>ClCCl>[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7]([CH:8]=[N:9][NH:10]3)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
668 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C2C=NN(C2=C1)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow reaction mixture was stirred at room temperature for 2.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in dichloromethane (12 ml)
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
then quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-25% EtOAc)
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C2C=NNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |